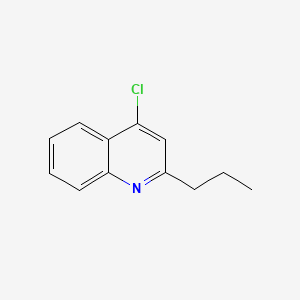

4-Chloro-2-propylquinoline

Description

Properties

IUPAC Name |

4-chloro-2-propylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-2-5-9-8-11(13)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIREEDSKZJBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Quinoline Scaffold in Heterocyclic Chemistry

The quinoline (B57606) scaffold is a cornerstone in heterocyclic chemistry, serving as a fundamental building block for the synthesis of a wide array of compounds. researchgate.net Its unique structure is found in various natural products, particularly alkaloids, and was first isolated from coal tar in 1834. mdpi.com The versatility of the quinoline nucleus allows for extensive functionalization, enabling the creation of molecules with tailored properties. orientjchem.org This adaptability has made quinoline and its derivatives subjects of intense study, leading to their application in medicinal chemistry, materials science, and as intermediates in the synthesis of more complex organic molecules. researchgate.netorientjchem.orgchemimpex.com The ability to readily modify the quinoline structure has been a driving force behind the development of novel compounds with significant biological and industrial applications. mdpi.com

Overview of 4 Chloroquinolines in Synthetic and Bioactive Contexts

Within the broad family of quinoline (B57606) derivatives, 4-chloroquinolines represent a particularly significant subclass. The presence of a chlorine atom at the 4-position of the quinoline ring enhances the molecule's reactivity, making it a valuable intermediate in organic synthesis. chemimpex.com Specifically, the chloro group acts as a good leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups at this position. frontiersin.org This reactivity is a key reason why 4-chloroquinolines are frequently used as starting materials for the preparation of a multitude of substituted quinolines. guidechem.com

From a bioactive perspective, the 4-chloroquinoline (B167314) core is a well-established pharmacophore, most famously represented by the antimalarial drug chloroquine (B1663885). researchgate.netmdpi.com The demonstrated biological efficacy of this class of compounds has spurred extensive research into the synthesis and evaluation of new 4-chloroquinoline derivatives for a range of therapeutic areas, including antimicrobial and anticancer applications. nih.govnih.govontosight.ai

Research Landscape and Potential of 4 Chloro 2 Propylquinoline

Classical and Contemporary Approaches to Quinoline Synthesis

The foundational methods for constructing the quinoline ring system were largely developed in the late 19th century and continue to be relevant. iipseries.orgjptcp.com These classical syntheses, often named after their discoverers, provide the basis for forming the core bicyclic structure of quinoline.

Pfitzinger Reaction and its Variants for Quinolines

The Pfitzinger reaction is a prominent method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net It involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The initial step is the base-catalyzed hydrolysis of isatin's amide bond to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the substituted quinoline-4-carboxylic acid. wikipedia.org

A notable variant is the Halberkann variant, where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org The Pfitzinger reaction has been adapted for various applications, including the synthesis of bioactive molecules and drug intermediates. researchgate.netias.ac.in

Other Established Synthetic Routes

Several other classical methods are cornerstones of quinoline synthesis, each offering a different pathway to the quinoline core. iipseries.org

Skraup Synthesis: This reaction synthesizes quinoline by heating aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.orgnumberanalytics.com The process begins with the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with aniline. pharmaguideline.comnumberanalytics.com The resulting intermediate cyclizes and is subsequently oxidized to form quinoline. pharmaguideline.comnumberanalytics.com

Combes Synthesis: The Combes synthesis is used to prepare 2,4-substituted quinolines from the reaction of anilines with β-diketones. wikipedia.orgslideshare.net The reaction is acid-catalyzed, typically with concentrated sulfuric acid, and proceeds through a Schiff base intermediate that cyclizes at high temperatures. wikipedia.orgyoutube.com

Friedländer Synthesis: This method involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, such as a ketone or aldehyde. wikipedia.orgjk-sci.comorganic-chemistry.org The reaction can be catalyzed by acids or bases and proceeds through a condensation and subsequent cyclization to form the quinoline derivative. wikipedia.orgjk-sci.com Recent modifications have focused on developing more environmentally friendly conditions, such as using water as a solvent or employing catalyst-free methods. organic-chemistry.orgrsc.org

Doebner-Miller Reaction: A modification of the Skraup synthesis, this reaction uses an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst. wikipedia.orgsynarchive.comslideshare.net It is considered a versatile method for producing a variety of substituted quinolines. thieme-connect.com

Conrad-Limpach Synthesis: This synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgsynarchive.com The reaction proceeds through a Schiff base intermediate and requires high temperatures for the cyclization step. wikipedia.orgmdpi.com

| Reaction Name | Reactants | Product | Key Features |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acid | Base-catalyzed wikipedia.org |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Quinoline | Acid-catalyzed, often vigorous reaction wikipedia.org |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted Quinoline | Acid-catalyzed cyclization of a Schiff base wikipedia.org |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Ketone/Aldehyde | Quinoline derivative | Can be acid or base-catalyzed wikipedia.orgjk-sci.com |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinoline | Acid-catalyzed, related to Skraup synthesis wikipedia.org |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinoline (B1666331) | High-temperature cyclization wikipedia.orgsynarchive.com |

Targeted Synthesis of 4-Chloroquinoline (B167314) Scaffolds

To synthesize this compound, specific methods are required to introduce the chloro group at the C-4 position and the propyl group at the C-2 position. This often involves a multi-step process starting with a pre-formed quinoline ring or a precursor that can be converted to the desired product.

Chlorination Strategies for C-4 Functionalization

The most common route to a 4-chloroquinoline is through the chlorination of a corresponding 4-hydroxyquinoline or quinolin-4-one, which exists in tautomeric equilibrium. The Conrad-Limpach synthesis is a classical method that directly yields 4-hydroxyquinolines. wikipedia.org Once the 4-hydroxyquinoline is obtained, it can be converted to the 4-chloro derivative using standard chlorinating agents.

Cascade Cyclization and Multicomponent Reactions for Quinoline Cores

Modern synthetic chemistry has seen the rise of cascade (or domino) and multicomponent reactions (MCRs) for the efficient construction of complex molecules like quinolines from simple starting materials in a single pot. rsc.orgrsc.org These reactions are highly atom-economical and can rapidly generate molecular diversity. rsc.orgrsc.org

Cascade Cyclization: These reactions involve a series of intramolecular transformations that build the quinoline ring system in a sequential manner. For instance, copper-catalyzed cascade annulation reactions of alkynes, isothiocyanates, and diaryliodonium salts have been developed to produce diversely functionalized quinolines. nih.gov Metal-free cascade cyclizations have also been reported. rsc.org

Multicomponent Reactions (MCRs): MCRs bring together three or more reactants in a single reaction vessel to form a product that contains the essential parts of all the starting materials. rsc.orgrsc.org The Povarov reaction is a well-known MCR for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. beilstein-journals.org Other MCRs have been developed using various catalysts to access complex quinoline structures. researchgate.netacs.org For example, a three-component coupling of anilines, aldehydes, and terminal alkynes, often referred to as an A3-coupling, has been a focus for synthesizing 2,4-disubstituted quinolines. chemrevlett.com

Transition Metal-Catalyzed Coupling Reactions in Quinoline Synthesis

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for forming the quinoline scaffold. chim.itresearchgate.net

Synthetic Modifications at the 2-Propyl and Quinolone Core

The functionalization of the quinoline ring system is a cornerstone of modern medicinal chemistry, allowing for the creation of a diverse array of therapeutic agents. nih.gov While many synthetic routes, such as the Pfitzinger or Doebner-von Miller reactions, construct the quinoline scaffold with the 2-propyl group already installed, post-synthesis modification of this alkyl side chain offers a direct path to novel analogs. rsc.orgmt.com

A primary strategy for modifying the 2-propyl moiety is through C-H bond functionalization. aliyuncs.com This modern synthetic approach involves the selective cleavage of a stable carbon-hydrogen bond and its replacement with a new functional group, often facilitated by transition metal catalysts. greyhoundchrom.com For the 2-propyl group attached to the quinoline ring, the C-H bonds at the α-position (adjacent to the quinoline ring) are particularly susceptible to activation due to the electronic influence of the aromatic system. This allows for the potential introduction of various functional groups, thereby altering the molecule's steric and electronic profile. While this field has seen exponential growth for quinoline scaffolds, specific applications detailing the C-H functionalization of the 2-propyl group on this compound are still an emerging area of investigation. aliyuncs.com

Another form of derivatization, used primarily for analytical purposes rather than the synthesis of new stable compounds, is silylation. Techniques such as gas chromatography often require derivatization to increase the volatility and thermal stability of analytes like 2-alkylquinolines. units.itresearchgate.net Reagents such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) are used to replace active hydrogens on the molecule with a trimethylsilyl (B98337) (TMS) group, facilitating detection and analysis. units.it

A significant class of derivatives synthesized from the this compound core are hydrazide-hydrazones. These compounds are typically accessed through a multi-step sequence. The synthesis often begins with a Pfitzinger reaction, for instance, between isatin and pentan-2-one, to form 2-propylquinoline-4-carboxylic acid. mt.commdpi.com This acid is then subjected to esterification, commonly yielding an ethyl ester. Subsequent treatment of the ester with hydrazine (B178648) hydrate (B1144303) in a process known as hydrazinolysis affords the key intermediate, 2-propylquinoline-4-carbohydrazide (B4263686). mdpi.comresearchgate.net

This carbohydrazide (B1668358) serves as a versatile building block for creating a library of derivatives. Through condensation reactions with various aromatic and heteroaromatic aldehydes, a range of N'-benzylidene-2-propylquinoline-4-carbohydrazide analogs can be produced. mdpi.com These reactions are often facilitated by microwave irradiation to improve yields and reduce reaction times. mt.commdpi.com

The following table summarizes the synthesis of various hydrazide-hydrazone derivatives from 2-propylquinoline-4-carbohydrazide and different aldehydes, highlighting the efficiency of microwave-assisted methods.

| Aldehyde Reactant | Resulting Derivative | Yield (%) | Reference |

| Benzaldehyde | N'-Benzylidene-2-propylquinoline-4-carbohydrazide | 93 | mdpi.com |

| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-2-propylquinoline-4-carbohydrazide | 92 | mdpi.com |

| 4-Ethoxybenzaldehyde | N'-(4-Ethoxybenzylidene)-2-propylquinoline-4-carbohydrazide | 73 | mdpi.com |

| 3-Methoxybenzaldehyde | N'-(3-Methoxybenzylidene)-2-propylquinoline-4-carbohydrazide | 65 | mdpi.com |

| Vanillin | N'-(4-Hydroxy-3-methoxybenzylidene)-2-propylquinoline-4-carbohydrazide | 93 | mdpi.com |

| Butan-2-one | N'-(Butan-2-ylidene)-2-propylquinoline-4-carbohydrazide | 94 | researchgate.net |

| Pentan-2-one | N'-(Pentan-2-ylidene)-2-propylquinoline-4-carbohydrazide | 91 | researchgate.net |

The chlorine atom at the C-4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). organic-chemistry.org This reactivity is a cornerstone for the synthesis of a vast number of quinoline derivatives. The SNAr mechanism typically involves the attack of a nucleophile at the electron-deficient C-4 carbon, followed by the departure of the chloride leaving group. greyhoundchrom.comorganic-chemistry.org This pathway allows for the introduction of a wide variety of nitrogen, oxygen, and sulfur-based functional groups.

The synthesis of 4-aminoquinolines from 4-chloroquinolines is a well-established and common application of this reaction. organic-chemistry.org The reaction involves coupling the 4-chloroquinoline with a suitable amine substrate. Depending on the nucleophilicity of the amine and the specific quinoline substrate, the reaction can be performed under various conditions, including conventional heating, microwave irradiation, or ultrasound. organic-chemistry.org For example, reactions with alkylamines, anilines, and amino-N-heteroarenes have been shown to produce the corresponding 4-aminoquinolines in good yields. organic-chemistry.org

Beyond simple amination, the reaction can be extended to other nucleophiles. Hydrazination to form 4-hydrazinoquinolines and azidation using sodium azide (B81097) are also common transformations. units.it Furthermore, reactions with heterocyclic nucleophiles, such as 1,2,4-triazole, have been studied, with reaction conditions (neutral, acidic, or basic) being optimized based on the substituents on the quinoline ring to achieve the best yields. greyhoundchrom.com Recent advancements have also led to the development of milder, external base-free SNAr protocols that utilize proton transfer between the nucleophile and the quinoline nitrogen to activate both species for substitution.

The table below provides examples of nucleophilic substitution reactions on 4-chloroquinolines.

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Alkyl/Aryl Amines | 4-Aminoquinolines | Conventional heating, Microwave, or Ultrasound | organic-chemistry.org |

| Hydrazine | 4-Hydrazinoquinolines | N/A | units.it |

| Sodium Azide | 4-Azidoquinolines | DMF, 60 °C | |

| 1,2,4-Triazole | 4-(1H-1,2,4-triazol-1-yl)quinolines | Neutral, acidic, or basic conditions | greyhoundchrom.com |

| Soft Carbon Acids | 4-Alkylquinolines | External base-free, equilibrium controlled |

Microwave-assisted organic synthesis has become a powerful and increasingly popular technique for the synthesis of heterocyclic compounds, including quinoline derivatives. researchgate.net This method offers significant advantages over conventional heating, most notably a dramatic reduction in reaction times, often from hours to minutes. researchgate.netmdpi.com Additionally, microwave-assisted synthesis can lead to higher reaction yields, improved product purity, and is considered a greener chemistry approach due to its energy efficiency and potential to be used in solvent-free conditions. aliyuncs.com

This technology has been successfully applied to various reactions in quinoline chemistry, including heterocyclic ring formation and aromatic nucleophilic substitutions. researchgate.net For instance, the synthesis of 2-propylquinoline-4-carbohydrazide derivatives via the condensation of the parent hydrazide with various aldehydes is highly efficient under microwave irradiation, with reactions completing in as little as one to three minutes in excellent yields. mt.commdpi.com

Similarly, multicomponent reactions to build complex quinoline-fused hybrids benefit from microwave heating. One-pot, three-component reactions of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones proceed efficiently in DMF under microwave irradiation to form novel dihydropyridopyrimidine and dihydropyrazolopyridine hybrids. The use of microwave assistance can be crucial for reactions that are otherwise low-yielding or impractically slow under classical heating conditions. aliyuncs.com

The following table compares reaction times and yields for a selection of quinoline synthesis reactions under conventional versus microwave-assisted conditions.

| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Condensation of 2-propylquinoline-4-carbohydrazide with benzaldehyde | N/A | 1 min, 93% | mdpi.com |

| Condensation of 2-propylquinoline-4-carbohydrazide with 4-chlorobenzaldehyde | N/A | 1 min, 92% | mdpi.com |

| Three-component synthesis of a dihydropyrido[2,3-d]pyrimidine | 20 h, No product | 25 min, 82% | |

| Three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline | 12 days, <2% | 120 min, N/A | aliyuncs.com |

Halogen Reactivity at the C-4 Position of the Quinoline Ring

The chlorine atom at the C-4 position of the quinoline ring in this compound is a key site for chemical reactivity, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinoline nitrogen activates the C-4 position towards attack by nucleophiles. This heightened reactivity allows for the displacement of the chloride leaving group, enabling the synthesis of a wide array of 4-substituted quinoline derivatives.

Nucleophilic Aromatic Substitution Mechanisms in 4-Chloroquinolines

The generally accepted mechanism for nucleophilic aromatic substitution at the C-4 position of 4-chloroquinolines is the SNAr mechanism. wikipedia.orgquimicaorganica.org This process involves a two-step addition-elimination sequence. Initially, a nucleophile attacks the electron-deficient C-4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org In this intermediate, the aromaticity of the quinoline ring is temporarily disrupted. The subsequent step involves the departure of the chloride leaving group, which restores the aromaticity of the ring and yields the final substituted product. wikipedia.org

The reactivity of 4-chloroquinolines in SNAr reactions is significantly influenced by the nature of the nucleophile and the reaction conditions. For instance, reactions with amines can be subject to acid or base catalysis. researchgate.net Acid catalysis can protonate the quinoline nitrogen, further increasing the electrophilicity of the C-4 position. Conversely, base catalysis can deprotonate the amine nucleophile, increasing its nucleophilicity. researchgate.net The choice of reaction conditions is crucial for optimizing the synthesis of desired 4-substituted quinolines. researchgate.net

The substitution of the chlorine atom at the C-4 position allows for the introduction of various functional groups. For example, 4-chloroquinolines can react with amines to form 4-aminoquinoline (B48711) derivatives. nih.gov

Regioselectivity in Substitution Reactions of Dihaloquinolines

In dihaloquinolines, the regioselectivity of nucleophilic substitution is dictated by the relative reactivity of the different halogen-bearing positions. Generally, the C-4 position is more reactive towards nucleophilic attack than the C-2 position in quinoline systems. quimicaorganica.orgimperial.ac.uk This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer-type intermediate when the attack occurs at C-4. imperial.ac.uk

The nature of the halogens also plays a critical role in determining the site of substitution, especially in palladium-catalyzed cross-coupling reactions. The reactivity order for halogens in these reactions is typically I > Br > Cl > F, which corresponds to the decreasing strength of the carbon-halogen bond. researchgate.net This differential reactivity allows for selective substitution at one position while leaving the other halogen intact. For instance, in 2-bromo-4-iodoquinoline, palladium-catalyzed cross-coupling reactions proceed regioselectively at the C-4 position, substituting the iodo group. researchgate.net Similarly, lithium-halogen exchange of 2,4-dibromoquinolines occurs selectively at the C-4 position. researchgate.net

The presence of other substituents on the quinoline ring can also influence regioselectivity. For example, in 2,4-dichloroquinazolines (a related heterocyclic system), nucleophilic aromatic substitution by amines is well-documented to occur regioselectively at the 4-position. mdpi.com Theoretical studies using methods like Density Functional Theory (DFT) can help predict and understand this regioselectivity by analyzing the electronic properties, such as the Lowest Unoccupied Molecular Orbital (LUMO), of the substrate. mdpi.comwuxiapptec.com

Reactivity of the 2-Propyl Side Chain

The 2-propyl side chain of this compound exhibits its own characteristic reactivity. The methyl and methylene (B1212753) groups of the propyl chain attached to the quinoline ring possess a degree of acidity due to the influence of the heterocyclic ring. shahucollegelatur.org.in This allows for condensation reactions, typically under acidic or basic conditions. shahucollegelatur.org.in

Furthermore, the propyl group can be involved in oxidation reactions. For instance, the alcoholic side chain of a related quinoline derivative, 2-chloroquinolin-3-yl methanol, can be smoothly oxidized to the corresponding aldehyde. rsc.org While direct oxidation of the propyl group in this compound is not explicitly detailed in the provided results, the reactivity of alkyl side chains on quinoline rings is a known area of study.

Reaction Kinetics and Thermodynamics Studies

The study of reaction kinetics and thermodynamics provides valuable insights into the stability and reactivity of quinoline derivatives. Thermodynamic properties such as enthalpy, Gibbs energy, and entropy of phase transitions are crucial for understanding the stability of these compounds. longdom.org For instance, studies on 2-substituted quinolines have shown that the nature of the substituent at the 2-position affects the thermochemical characteristics of the molecule. longdom.org

In the context of nucleophilic substitution reactions, kinetic studies can elucidate the reaction mechanism. For example, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with substituted anilines, a model for SNAr reactions, has been shown to have a rate-limiting nucleophilic attack step. researchgate.net

Potentiodynamic polarization studies of substituted quinolines as corrosion inhibitors have shown that they act as mixed-type inhibitors, affecting both anodic and cathodic current densities. jmaterenvironsci.com The adsorption of these inhibitors on a metal surface was found to follow the Langmuir adsorption isotherm, and thermodynamic parameters of adsorption can be calculated from these studies. jmaterenvironsci.com

The table below summarizes some thermodynamic data for related quinoline compounds.

| Compound | Evaporation Enthalpy (kJ·mol⁻¹) | Gibbs Energy of Phase Transition (kJ·mol⁻¹) |

| 2-Methylquinoline | Value not specified | Value not specified |

| 2-Chloroquinoline | Value not specified | Value not specified |

| 2-Phenylquinoline | Value not specified | 44.3 ± 0.04 |

Catalytic Aspects in Chemical Transformations of this compound

Catalysis, particularly using transition metals like palladium, plays a pivotal role in the chemical transformations of 4-chloroquinolines. acs.orgrsc.org Palladium-catalyzed cross-coupling reactions are versatile methods for forming new carbon-carbon and carbon-nitrogen bonds at the C-4 position.

These reactions often proceed with high efficiency and selectivity under mild conditions. acs.org For example, palladium-catalyzed C-N cross-coupling reactions of 4-chloroquinoline with amines, such as in the Buchwald-Hartwig amination, provide an efficient route to 4-aminoquinoline derivatives. thieme-connect.com Similarly, palladium-catalyzed borylation followed by Suzuki-Miyaura cross-coupling allows for the synthesis of C-4 arylated quinolines. researchgate.net

The choice of the palladium catalyst, ligands, and reaction conditions is critical for the success of these transformations. For instance, bidentate phosphine (B1218219) ligands like dppf have been found to be superior to monodentate ligands like PPh₃ in certain palladium-catalyzed reactions of 4-chloroquinolines. acs.org The reaction temperature can also be a key parameter to control the product distribution in some cases. thieme-connect.comthieme-connect.com

Gold-catalyzed reactions have also been employed for the synthesis of quinoline derivatives, showcasing the broader utility of metal catalysis in this area of chemistry. acs.org Furthermore, metal-free catalysts, such as imidazolium (B1220033) salts, have been developed for the synthesis of quinolines, offering a more sustainable approach. ua.es

The table below provides examples of catalytic systems used in the transformation of chloroquinolines.

| Reaction Type | Catalyst System | Substrate | Product | Reference |

| C-N Cross-Coupling | Pd₂(dba)₃/dppf | 4-chloroquinoline-3-carbaldehyde hydrazones | 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles | thieme-connect.comthieme-connect.com |

| Chloroimination | Pd₂(dba)₃/dppf | N-(2-ethynylphenyl)-2,2,2-trifluoroethanimidoyl chloride | 4-chloro-2-polyfluoroalkylquinolines | acs.org |

| Borylation/Arylation | Pd(PPh₃)₂Cl₂ | 4-chloroquinolines | C-4 arylated quinolines | researchgate.net |

| C-N Cross-Coupling | Not specified | 4-chloroquinoline and ethyl 4-aminobenzoate | Ethyl 4-((quinoline-4-yl)amino)benzoate | rsc.org |

Applications in Advanced Chemical Research

Medicinal Chemistry Research

In the realm of medicinal chemistry, 4-Chloro-2-propylquinoline serves as a foundational structure for the development of new therapeutic agents. Its quinoline (B57606) core is a key element in the design of novel bioactive compounds.

Quinoline as a Privileged Scaffold for Bioactive Compound Design

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govorientjchem.org This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govorientjchem.org Quinoline derivatives have demonstrated a broad spectrum of effects, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antiviral properties. orientjchem.org The versatility of the quinoline structure allows for modifications at various positions, which can significantly influence the resulting compound's biological activity. orientjchem.orgrsc.org This adaptability makes it an attractive starting point for the rational design of new drugs with improved efficacy and reduced side effects. nih.govbenthamdirect.com

The presence of the quinoline nucleus is a common feature in many established drugs, highlighting its importance in pharmaceutical research. nih.govbenthamdirect.com Scientists continue to explore the potential of this scaffold by creating new analogs and hybrids to address a variety of diseases. nih.govresearchgate.net For instance, the hybridization of quinoline with other pharmacophores, such as piperazine, has shown promise in developing new antimicrobial agents. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For quinoline derivatives, SAR analyses have revealed key insights into the roles of different substituents and their positions on the quinoline ring. rsc.org

Systematic SAR studies on substituted quinolines have been conducted to optimize their therapeutic effects. nih.gov For example, research on 4-quinolinamines has led to the synthesis of derivatives with potent inhibitory effects on the immunostimulatory properties of CpG-oligodeoxynucleotides. nih.gov Modifications to the quinoline structure, such as the introduction of different functional groups, can significantly impact the compound's potency and selectivity.

The specific arrangement of substituents on the quinoline core is critical. For instance, in some quinoline-based compounds, the presence of a chlorine atom at certain positions can enhance biological activity. rsc.org The propyl group at the 2-position and the chloro group at the 4-position of this compound are key determinants of its chemical properties and potential biological interactions. The study of analogs with variations in these and other positions helps to build a comprehensive understanding of the SAR for this class of compounds. cymitquimica.com

Exploration of Biological Targets and Mechanisms of Action (In Vitro/Pre-clinical Studies)

The biological activity of this compound and its analogs has been investigated in various in vitro and pre-clinical studies, revealing potential therapeutic applications.

Quinoline derivatives are well-known for their antimicrobial properties. smolecule.com Research has shown that certain synthetic quinolines exhibit significant activity against a range of bacteria, particularly Gram-positive strains. researchgate.net For example, studies have demonstrated the potent activity of some quinoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

The antimicrobial mechanism of some quinoline compounds is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. The development of quinoline-hydrazone derivatives has also yielded compounds with promising antibacterial efficacy. arabjchem.orgcovenantuniversity.edu.ng Specifically, certain 2-propylquinoline-4-carbohydrazide (B4263686) derivatives have shown noteworthy activity against various bacterial strains. arabjchem.org

Below is a table summarizing the antimicrobial activity of selected quinoline derivatives.

| Compound/Derivative Class | Target Organism(s) | Observed Activity |

| Synthetic Quinolines | Gram-positive bacteria, including MRSA | Good to significant antimicrobial activity, with some compounds showing MIC values comparable to vancomycin. researchgate.net |

| 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid | Various bacterial strains | Potent activity, potentially through inhibition of DNA gyrase. |

| 2-Propyl-N′-(pyridine-3-ylmethylene) quinoline-4-carbohydrazide | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Proteus vulgaris, Bacillus lichenformis, Micrococcus varians | Emerged as the best antibacterial hydrazide-hydrazone with low MIC values. arabjchem.org |

Quinoline derivatives have been a focus of anticancer research due to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. rsc.org The mechanism of action often involves the modulation of apoptotic pathways.

Studies have shown that certain quinoline derivatives can be particularly effective against leukemia cell lines. The introduction of various functional groups onto the quinoline scaffold can greatly influence its anticancer activity. orientjchem.org For instance, some 7-chloro-(4-thioalkylquinoline) derivatives have demonstrated more effective antiproliferative activities than chloroquine (B1663885) in a cancer-specific manner, inducing apoptosis and inhibiting DNA and RNA synthesis. mdpi.com Furthermore, some coumarin-related compounds, which can be structurally analogous to parts of the quinoline system, have shown significant antiproliferative activities against human leukemia and stomach cancer cell lines by inducing apoptosis. nih.gov

The table below presents findings from antiproliferative studies of quinoline-related compounds.

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |

| 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid | Leukemia cell lines (e.g., CCRF-CEM) | Can induce apoptosis through the modulation of apoptotic pathways. |

| 7-Chloro-(4-thioalkylquinoline) derivatives | Leukemia (CCRF-CEM), Colorectal | Good selectivity for cancer cells; induce apoptosis and inhibit DNA/RNA synthesis. mdpi.com |

| Coumarins (structurally related) | Human leukemia (HL-60), Stomach cancer | Exert antiproliferative actions through apoptotic cell death. nih.gov |

| Quinazoline-containing 1,2,3-triazole | Leukemia (K562), Lung (A549), Breast (MCF7) | Induces apoptosis and shows some cancer cell selectivity. nih.gov |

The quinoline scaffold is a key feature in several compounds investigated for the treatment of leishmaniasis, a parasitic disease. scispace.com Both natural and synthetic quinolines have shown potential as antileishmanial agents. mdpi.com

Notably, 2-n-propylquinoline, a related compound, has demonstrated significant antileishmanial activity in both in vitro and in vivo models. mdpi.com It has been shown to be effective against Leishmania donovani, the parasite responsible for visceral leishmaniasis. mdpi.com Research has also focused on developing suitable formulations to improve the delivery and efficacy of these lipophilic compounds. For instance, a camphor (B46023) sulfonic salt of 2-n-propylquinoline was created to facilitate in vivo administration, and it showed a reduction in parasite burden in a mouse model. mdpi.comscispace.com

Liposomal formulations and formulations with hydroxypropyl beta-cyclodextrin (B164692) have also been explored to create intravenous delivery systems for 2-n-propylquinoline. mdpi.com These advanced formulations have shown enhanced in vitro activity and effectiveness against both wild-type and drug-resistant parasites. mdpi.com

The table below summarizes the antileishmanial activity and formulation research for 2-n-propylquinoline.

| Compound/Formulation | Leishmania Species | Key Findings |

| 2-n-propylquinoline | L. donovani | Oral administration significantly reduced parasite burdens in the liver of a mouse model. mdpi.com |

| 2-n-propylquinoline camphor sulfonic salt | L. donovani | Oral treatment reduced parasite burden by 76% in a mouse model. mdpi.com |

| Liposomal 2-n-propylquinoline (2-n-PQ-Lip) | L. donovani | Active in a mouse model and showed synergistic effects when combined with amphotericin B. mdpi.com |

| 2-n-propylquinoline with hydroxypropyl beta-cyclodextrin (2-n-PQ-HPC) | L. donovani | Enhanced in vitro activity and was active against both wild-type and drug-resistant parasites. mdpi.com |

Antioxidant and Anti-inflammatory Research of Quinoline Derivatives

Quinoline and its derivatives are recognized for their potential antioxidant and anti-inflammatory properties. mdpi.comresearchgate.net These compounds are investigated for their ability to scavenge reactive oxygen species (ROS), which are implicated in cellular damage and inflammatory processes. rsc.org

Research into various quinoline derivatives has demonstrated significant antioxidant activity. For instance, studies on thiophene-fused quinolines and other polycyclic pyrimido[4,5-b]quinolines have identified compounds with potent radical scavenging capabilities. rsc.orgtandfonline.com The mechanism often involves the donation of a hydrogen atom or an electron to neutralize free radicals. Some derivatives, such as 8-hydroxyquinoline (B1678124), have shown notable antioxidant effects. rsc.org Similarly, certain quinoline compounds have exhibited anti-inflammatory activity, suggesting their potential as therapeutic agents for inflammatory conditions. researchgate.net The development of novel quinoline derivatives continues to be an active area of research to identify compounds with enhanced antioxidant and anti-inflammatory efficacy. mdpi.comtandfonline.comresearchgate.net

Table 1: Examples of Quinoline Derivatives in Antioxidant Research

| Compound Class | Research Finding | Reference |

|---|---|---|

| Thiophene-fused quinolines | Identified as effective antioxidants with an EC50 of 12.03 ± 1.45 μg mL−1 for the best-performing compound. | rsc.org |

| 8-Hydroxyquinoline derivatives | Stated to possess antioxidant activities. | rsc.org |

| Azoimine quinoline derivatives | Synthesized compounds showed excellent antioxidant and anti-inflammatory activities. | mdpi.com |

Research into Antiviral and Antiparasitic Activities

The quinoline scaffold is a cornerstone in the development of antiviral and antiparasitic drugs, with famous examples including chloroquine and mefloquine (B1676156) for malaria. researchgate.netrsc.org Researchers are actively exploring a wide range of quinoline derivatives against numerous pathogens.

Antiviral Research: The quinoline nucleus has shown remarkable activity against a broad spectrum of viruses, including Dengue virus, Zika virus, HIV, and Hepatitis C virus. researchgate.netnih.govutsa.edu The mechanism of action can vary, with some compounds inhibiting viral replication or entry into host cells. utsa.edu For example, novel quinoline derivatives have demonstrated dose-dependent inhibition of Dengue virus serotype 2 by impairing the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. utsa.edu A closely related compound, 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid, has been investigated as a potential antiviral agent, highlighting the therapeutic interest in this structural class.

Antiparasitic Research: Quinoline derivatives are a major focus in the search for new treatments for parasitic diseases like leishmaniasis and Chagas' disease. nih.govmdpi.com Synthetic derivatives are often designed to interfere with parasite-specific metabolic pathways, such as hemin (B1673052) degradation, which generates oxidative stress within the parasite. nih.gov Research has shown that 2-substituted quinoline derivatives possess significant in vitro and in vivo antiparasitic properties. mdpi.com Studies on side-chain modified quinoline β-enaminones, while showing low antimalarial activity, demonstrated promising results against the filarial parasite Brugia malayi. bohrium.com

Table 2: Antiviral and Antiparasitic Activity of Select Quinoline Scaffolds

| Compound/Derivative | Target Pathogen | Key Finding | Reference |

|---|---|---|---|

| Novel Quinoline Derivatives | Dengue Virus Serotype 2 | Inhibited viral replication in the low and sub-micromolar range. | utsa.edu |

| 2,8-bis(trifluoromethyl)quinoline derivatives | Zika Virus (ZIKV) | Showed stronger anti-ZIKV activity than the reference drug mefloquine. | nih.gov |

| Aminoquinoline Derivatives | Trypanosoma cruzi, Leishmania mexicana | Showed remarkable activity as parasite growth inhibitors with no toxicity in Vero cells. | nih.gov |

| Quinoline-matrine derivatives | Mites and Insects | Exhibited significant acaricidal and insecticidal activities. | researchgate.net |

Scaffold Hopping and Computer-Aided Drug Design Principles for Quinoline Scaffolds

Modern drug discovery heavily relies on computational techniques to accelerate the identification and optimization of new drug candidates. The quinoline scaffold is frequently utilized in these advanced design strategies. researchgate.netbenthamdirect.com

Scaffold Hopping: This strategy involves replacing a central molecular core (scaffold) with a structurally different one while retaining similar biological activity. It is used to discover new compounds with improved properties, such as better potency, reduced side effects, or novel intellectual property. For instance, researchers have used scaffold hopping to develop benzofuro[3,2-b]quinoline derivatives as novel enzyme inhibitors in cancer research. nih.gov

Computer-Aided Drug Design (CADD): CADD encompasses a variety of in silico techniques, including molecular docking, molecular dynamics simulations, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) modeling. nih.gov These methods are used to predict how a quinoline derivative will interact with a biological target, its stability, and its likely behavior in the body. researchgate.netnih.gov By simulating these interactions, scientists can prioritize which novel compounds to synthesize and test, saving significant time and resources. benthamdirect.comnih.gov For example, CADD has been used to design multi-targeted quinoline-based inhibitors for cancer therapy by analyzing their binding affinity to multiple proteins simultaneously. nih.gov

Materials Science and Organic Electronics Research

The unique electronic properties of the quinoline ring system, stemming from its aromatic and heteroatomic nature, make it a valuable component in the development of advanced materials. fiveable.me

Development of Organic Semiconductors

Quinoline derivatives are investigated as organic semiconductors, materials that could enable the creation of flexible, lightweight, and low-cost electronic devices. fiveable.me The fused benzene and pyridine rings create a conjugated pi-electron system that can facilitate charge transport. Due to the electron-withdrawing nature of the nitrogen atom, quinoline-based materials often behave as p-type semiconductors, meaning they conduct charge through the movement of positive charge carriers (holes). researchgate.net Computational studies on substituted quinolines help predict their electronic gap and optical properties, guiding the design of new materials for applications like organic photovoltaics. tandfonline.com

Application as Ligands for Catalysis

In catalysis, a ligand is a molecule that binds to a central metal atom to form a coordination complex, which then acts as the catalyst. Quinoline derivatives are effective ligands because the nitrogen atom can donate its lone pair of electrons to a metal center. mdpi.comscilit.com

These quinoline-based complexes are used to catalyze a variety of chemical reactions. For example, ruthenium complexes with 8-hydroxyquinoline ligands have been used to catalyze the Friedländer reaction for synthesizing other quinoline derivatives. sioc-journal.cn Chiral quinoline-containing ligands are particularly important in asymmetric catalysis, where they guide reactions to produce a specific enantiomer (a non-superimposable mirror image) of the final product. This is crucial in the pharmaceutical industry. Chiral ruthenium and iridium complexes with diamine ligands have been shown to be highly effective for the asymmetric hydrogenation of quinolines themselves. dicp.ac.cnthieme-connect.com

Design of Fluorescent and Electroluminescent Materials

The conjugated electronic structure of quinolines allows them to absorb ultraviolet light and re-emit it as visible light, a property known as fluorescence. nih.govnih.gov This fluorescence can be tuned by adding different chemical groups to the quinoline ring, changing the color and intensity of the emitted light. nih.govrsc.org This tunability makes them highly attractive for various applications.

Fluorescent Probes: Quinoline derivatives are used to create fluorescent sensors for detecting specific ions or molecules. For example, quinoline-functionalized carbon dots have been developed as nanosensors for detecting zinc ions (Zn2+) in biological systems. rsc.org Other derivatives have been synthesized for fluorescently imaging bacteria. nih.gov

Organic Light-Emitting Diodes (OLEDs): Electroluminescence is the production of light in response to an electric current. Quinoline derivatives are widely used as emitter and electron-transporting materials in OLEDs, which are used in modern displays and lighting. tandfonline.comnih.gov Their high photoluminescent efficiency and stability are key advantages. tandfonline.com Pyrazoloquinoline derivatives, for instance, have been developed as efficient blue emitters, a critical component for full-color displays. rsc.org Research continues to synthesize new quinoline structures to improve the brightness, efficiency, and color purity of OLED devices. rsc.orgnih.govingentaconnect.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation for a given molecule to provide insights into its geometry, electronic properties, and reactivity descriptors.

For 4-chloro-2-propylquinoline, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths and angles. Such studies on related chloroquinoline derivatives have utilized DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to achieve results that are in good agreement with experimental data where available. nih.govmdpi.com

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. materialsciencejournal.org A smaller energy gap suggests higher reactivity. The distribution of these frontier orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. For instance, in many quinoline (B57606) derivatives, the electron density in the HOMO and LUMO is distributed across the quinoline ring system.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is invaluable for predicting how this compound might interact with other molecules and biological targets.

Table 1: Representative Predicted Electronic Properties of this compound using DFT (Note: The following data is illustrative and based on typical values for similar compounds, as specific studies on this compound are not available.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations could be used to explore the conformational landscape of the propyl side chain and its orientation relative to the quinoline ring. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein.

In the context of binding studies, MD simulations are often performed on a ligand-protein complex to assess its stability. nih.gov By simulating the complex over a period of nanoseconds, researchers can observe the dynamics of the interaction, calculate the binding free energy, and identify key amino acid residues that are crucial for the binding. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand the stability of the complex and the flexibility of different parts of the protein and the ligand.

In silico Approaches for Ligand-Target Interactions (e.g., Molecular Docking)

In silico methods, especially molecular docking, are widely used in drug discovery to predict the binding orientation and affinity of a small molecule to a target protein. nih.gov This technique involves placing the ligand (in this case, this compound) into the binding site of a receptor in various conformations and orientations and scoring the resulting poses based on a scoring function that estimates the binding energy.

Molecular docking studies on various quinoline derivatives have been performed to investigate their potential as inhibitors for a range of biological targets, including enzymes from pathogens like HIV and SARS-CoV-2. nih.govnih.gov For this compound, a similar approach could be taken. A target protein would be selected, and its three-dimensional structure (often obtained from the Protein Data Bank) would be used for the docking simulation.

The results of a molecular docking study would provide a binding score (e.g., in kcal/mol), which indicates the predicted binding affinity, and a predicted binding pose, which shows the specific interactions (such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking) between the ligand and the amino acid residues of the protein. nih.gov This information is critical for understanding the mechanism of action and for the rational design of more potent analogs.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: This data is for illustrative purposes only.)

| Parameter | Result | Interpretation |

| Binding Affinity | -8.5 kcal/mol | A strong predicted binding affinity to the target protein. |

| Interacting Residues | TYR 23, LEU 45, PHE 89 | Key amino acid residues involved in the binding. |

| Types of Interactions | Hydrogen bond with TYR 23, Hydrophobic interactions with LEU 45 and PHE 89 | The nature of the forces stabilizing the ligand-protein complex. |

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry can also be used to predict the spectroscopic properties of a molecule, which can be a valuable tool for its characterization. For this compound, methods like DFT can be used to calculate its theoretical infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. scielo.br These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Furthermore, computational methods can be employed to investigate potential reaction pathways for the synthesis or degradation of this compound. mdpi.comresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. This can provide insights into the feasibility of a proposed reaction, the reaction mechanism, and the factors that control its selectivity. Such studies are instrumental in optimizing synthetic routes and understanding the chemical stability of the compound.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-Chloro-2-propylquinoline, ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) experiments collectively offer a complete picture of its molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring and the aliphatic protons of the propyl group. The aromatic region (typically δ 7.5-8.5 ppm) will display a set of multiplets corresponding to the five protons on the substituted benzene (B151609) portion of the quinoline core. The proton at the C3 position is anticipated to appear as a singlet around δ 7.3 ppm. The propyl group will exhibit three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the quinoline ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for this compound would show 12 distinct signals. The carbon atoms of the quinoline ring are expected to resonate in the δ 120-150 ppm region, with the carbon bearing the chlorine atom (C4) and the carbons adjacent to the nitrogen atom (C2 and C8a) appearing at characteristic chemical shifts. The aliphatic carbons of the propyl group will appear in the upfield region (typically δ 10-40 ppm).

DEPT: DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show signals for the CH carbons (the five aromatic CH groups). A DEPT-135 spectrum would display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, allowing for unambiguous assignment of the propyl group's carbons and the aromatic methine carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data of analogous compounds like 4-chloro-2-methylquinoline (B1666326) and 4-chloroquinoline (B167314). chemicalbook.comnih.gov

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

| H3 | ~7.3 (s, 1H) | ~122.0 | CH (+) |

| H5 | ~8.1 (d, 1H) | ~125.0 | CH (+) |

| H6 | ~7.6 (t, 1H) | ~127.0 | CH (+) |

| H7 | ~7.8 (t, 1H) | ~130.0 | CH (+) |

| H8 | ~8.0 (d, 1H) | ~128.0 | CH (+) |

| Propyl-CH₂ | ~2.9 (t, 2H) | ~38.0 | CH₂ (-) |

| Propyl-CH₂ | ~1.8 (sext, 2H) | ~22.0 | CH₂ (-) |

| Propyl-CH₃ | ~1.0 (t, 3H) | ~14.0 | CH₃ (+) |

| C2 | - | ~160.0 | C |

| C4 | - | ~144.0 | C |

| C4a | - | ~124.0 | C |

| C8a | - | ~149.0 | C |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would provide definitive evidence of its identity.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern characteristic of a molecule containing one chlorine atom. This pattern arises from the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which exist in a natural abundance ratio of approximately 3:1. Consequently, the mass spectrum will exhibit two peaks for the molecular ion: one for [M]⁺ and another for [M+2]⁺, with a relative intensity ratio of about 3:1.

Fragmentation patterns in the mass spectrum can also offer structural information. Common fragmentation pathways for quinolines involve the loss of substituents or cleavage of the rings. For this compound, expected fragments could arise from the loss of the propyl group, a chlorine atom, or other small neutral molecules. The molecular weight of this compound (C₁₂H₁₂ClN) is 205.68 g/mol . Therefore, the molecular ion peak (M⁺) would be observed at m/z 205, with the corresponding M+2 peak at m/z 207. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. nih.govnih.govnist.gov Key expected absorptions include:

C-H stretching (aromatic): Bands typically appear above 3000 cm⁻¹, usually in the 3050-3150 cm⁻¹ region.

C-H stretching (aliphatic): Bands from the propyl group would be observed in the 2850-3000 cm⁻¹ range.

C=C and C=N stretching: Strong absorptions from the quinoline ring system are expected in the 1500-1650 cm⁻¹ region.

C-Cl stretching: A characteristic band for the carbon-chlorine bond is expected in the fingerprint region, typically around 750-850 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Quinoline C=C, C=N | Stretching | 1500 - 1650 |

| Aromatic C-H | Bending (out-of-plane) | 800 - 900 |

| C-Cl | Stretching | 750 - 850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is determined by the electronic transitions within the quinoline chromophore. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region. The spectrum is expected to show strong absorptions corresponding to π→π* transitions of the aromatic system. Based on data for 4-chloroquinoline, one would anticipate absorption maxima (λ_max) in the range of 220-320 nm. nist.gov The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Chromatographic Methods for Isolation and Purity Analysis

Chromatographic techniques are indispensable for the purification of this compound from synthesis reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and determining the appropriate solvent system for column chromatography. A small spot of the crude reaction mixture is applied to a TLC plate (typically coated with silica (B1680970) gel), which is then developed in a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. For a compound of moderate polarity like this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would likely be an effective mobile phase. The spots can be visualized under UV light due to the UV-active quinoline ring.

Flash Chromatography: For preparative scale purification, flash chromatography is the method of choice. This technique is a rapid form of column chromatography that uses a column packed with a stationary phase (commonly silica gel) and applies pressure to force the solvent through the column at a faster rate. Based on the TLC analysis, an optimized solvent system is chosen to elute the desired compound from the column, separating it from starting materials, byproducts, and other impurities. The purity of the collected fractions can then be assessed by TLC or other analytical methods like NMR.

Future Perspectives and Research Directions

Innovations in Green Synthetic Approaches for 4-Chloro-2-propylquinoline Production

Traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh reaction conditions, toxic solvents, and costly catalysts, leading to significant environmental concerns and economic drawbacks. nih.govresearchgate.netacs.org In response, the field of green chemistry offers a variety of innovative strategies that could be applied to the production of this compound, aiming for more sustainable and efficient processes. benthamdirect.comtandfonline.com These modern techniques prioritize high yields, minimal waste, and the use of environmentally benign materials. benthamdirect.com

Future research will likely focus on optimizing and adapting the following green approaches for the industrial-scale synthesis of this compound:

Nanocatalysis : The use of nanocatalysts, such as iron oxide (Fe₃O₄) or zinc oxide (ZnO) nanoparticles, presents a promising alternative to traditional catalysts. nih.govacs.org These materials offer high catalytic activity under milder conditions and can often be recovered and reused multiple times, reducing both cost and waste. nih.gov

Microwave and Ultrasound-Assisted Synthesis : Energy sources like microwaves and ultrasound can dramatically accelerate reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods. tandfonline.comrsc.org These techniques enhance energy efficiency and reduce the formation of byproducts. researchgate.net

Solvent-Free and Green Solvent Systems : Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reaction conditions, such as grinding, or the use of green solvents like water, ethanol, or ionic liquids, can significantly reduce the environmental footprint of the synthesis of this compound. researchgate.nettandfonline.com

Table 1: Potential Green Synthetic Approaches for this compound

| Green Synthetic Approach | Catalyst/Condition Examples | Potential Advantages for this compound Production |

|---|---|---|

| Nanocatalysis | Fe₃O₄ Nanoparticles, ZnO Nanoflakes | High yields, catalyst reusability, milder reaction conditions, reduced waste. nih.govacs.org |

| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid reaction times, increased yields, reduced side products, energy efficiency. researchgate.nettandfonline.com |

| Ultrasound-Assisted Synthesis | Ultrasonic Irradiation | Enhanced reaction rates, improved yields, environmentally friendly energy source. rsc.org |

| Solvent-Free Reactions | Grinding, Neat Conditions | Reduced solvent waste, cost-effectiveness, simplified product workup. acs.orgbenthamdirect.com |

| Green Solvents | Water, Ethanol, Ionic Liquids | Lower toxicity and environmental impact compared to traditional organic solvents. tandfonline.com |

Advanced Functionalization Strategies for Tailored Bioactivity

The biological activity of a quinoline derivative is highly dependent on the nature and position of its substituents. Advanced functionalization strategies, particularly those involving direct C-H bond activation, are revolutionizing the way chemists can modify the quinoline scaffold. nih.govrsc.orgscilit.com This approach allows for the precise and selective introduction of various functional groups onto the this compound core, enabling the fine-tuning of its pharmacological properties to achieve desired therapeutic effects. rsc.org

The direct C-H functionalization of the quinoline ring is an atom- and step-economical strategy that avoids the need for pre-functionalized starting materials, thereby streamlining the synthesis of complex derivatives. nih.govnih.gov By carefully selecting catalysts (often based on transition metals like rhodium, palladium, or iridium) and reaction conditions, researchers can direct the addition of new substituents to specific positions on the quinoline ring. nih.govscilit.com Applying these methods to this compound could unlock a vast chemical space for drug discovery, allowing for the creation of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. rsc.org

Table 2: C-H Functionalization Strategies for this compound

| Position on Quinoline Ring | Functionalization Reaction | Potential Impact on Bioactivity of this compound |

|---|---|---|

| C-8 Position | Arylation, Alkylation | Modulating steric and electronic properties to enhance target selectivity and binding. rsc.org |

| C-2 Position | Amination, Coupling with cyclic amines | Introducing new hydrogen bond donors/acceptors to improve interactions with biological targets. rsc.org |

| Other Positions (e.g., C-3, C-5, C-6) | Various C-H activation reactions | Fine-tuning of lipophilicity, metabolic stability, and overall pharmacokinetic properties. nih.gov |

Rational Design of Novel Quinoline Hybrids and Multi-Target Compounds

The concept of molecular hybridization, which involves combining two or more distinct pharmacophores into a single molecule, has emerged as a powerful strategy in drug design. eurekaselect.commdpi.com This approach can lead to compounds with synergistic or additive effects, novel mechanisms of action, or the ability to overcome drug resistance. nih.gov this compound serves as an excellent scaffold for the rational design of such hybrids, aiming to create multi-target agents that can address complex diseases like cancer, infectious diseases, and neurodegenerative disorders. nih.govresearchgate.net

The design of these hybrids involves linking the this compound core to other biologically active moieties. For instance, creating hybrids with fragments known to inhibit specific enzymes or interact with particular receptors could result in dual-target or multi-target drugs. nih.govrsc.orgaun.edu.eg This strategy is particularly relevant for diseases where multiple biological pathways are implicated. Researchers have successfully created quinoline hybrids with moieties such as imidazole, benzimidazole, chalcone, and pyrimidine (B1678525) to develop potent anticancer, antimicrobial, and antimalarial agents. eurekaselect.commdpi.comresearchgate.net

Table 3: Potential Hybrid Compounds Based on the this compound Scaffold

| Hybrid Scaffold Partner | Potential Target Disease/Activity | Rationale for Hybridization with this compound |

|---|---|---|

| Imidazole/Benzimidazole | Anticancer, Antimicrobial | Combining two potent heterocyclic pharmacophores to achieve synergistic effects and broader activity spectra. eurekaselect.comresearchgate.net |

| Chalcone | Antimalarial, Anticancer | Leveraging the distinct biological activities of both scaffolds to enhance efficacy and potentially overcome resistance. eurekaselect.comnih.gov |

| Pyrimidine | Antimalarial, Anticancer (EGFR/HER-2 inhibitors) | Creating dual-target inhibitors for complex diseases by integrating pharmacophores with known mechanisms of action. mdpi.comnih.gov |

| Thiazinanone | Antibacterial (Anti-MRSA) | Merging distinct antibacterial scaffolds to develop novel agents with synergistic effects against resistant bacteria. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Quinoline Derivative Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound derivatives is no exception. springernature.comnih.gov These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures, thereby accelerating the entire drug discovery pipeline from hit identification to lead optimization. mdpi.comnih.gov

In the context of this compound, AI and ML can be applied in several key areas:

Predictive Modeling : Machine learning algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. These models can then predict the biological activity of new, untested this compound derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.comresearchgate.net

Reaction Prediction and Synthesis Design : AI can predict the outcomes of chemical reactions, including identifying the most likely sites for functionalization on the quinoline ring. doaj.orgresearchgate.net This capability can guide synthetic chemists in designing more efficient and selective reaction pathways.

De Novo Design : Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound scaffold and a set of desired biological and physicochemical parameters, it can generate novel derivatives with a high probability of success. researchgate.net

ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial. ML models can forecast these properties early in the discovery process, helping to reduce late-stage failures. researchgate.net

Table 4: Applications of AI and Machine Learning in this compound Research

| AI/ML Application | Specific Technique Examples | Utility in this compound Research |

|---|---|---|

| Prediction of Bioactivity | QSAR, Deep Neural Networks, K-Nearest Neighbors | Rapidly screen virtual libraries of derivatives to identify candidates with high predicted potency and selectivity. mdpi.comresearchgate.net |

| Site Selectivity Prediction | Artificial Neural Networks (ANN) | Predict the most reactive sites for C-H functionalization, guiding efficient synthetic strategies. doaj.org |

| ***De Novo* Drug Design** | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generate novel molecular structures based on the this compound core with optimized pharmacological profiles. researchgate.net |

| ADMET Prediction | Various Supervised Learning Models | Forecast pharmacokinetic and toxicity profiles early in the discovery process to minimize costly late-stage failures. nih.govresearchgate.net |

Q & A

What are the standard synthetic routes for preparing 4-Chloro-2-propylquinoline, and how can reaction conditions be optimized to improve yield?

Basic Question

The synthesis of this compound typically follows quinoline core formation via the Skraup or Doebner-Miller reactions, followed by regioselective chlorination and alkylation. For example, the chloro group at the 4-position can be introduced using chlorinating agents like POCl₃, while the propyl group at the 2-position may require Friedel-Crafts alkylation or nucleophilic substitution . Optimization includes controlling reaction temperature (e.g., 80–110°C for chlorination) and stoichiometric ratios (e.g., 1.2 equivalents of alkylating agent to minimize side products). Catalytic additives, such as Lewis acids (AlCl₃), can enhance electrophilic substitution efficiency .

How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

Basic Question

Characterization involves:

- NMR Spectroscopy : Analyze - and -NMR to confirm substituent positions (e.g., 4-Cl and 2-propyl groups). The deshielding of protons near electronegative groups (Cl) and coupling patterns in aromatic regions are critical .

- HPLC-MS : Use reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) with MS detection to assess purity (>95%) and detect trace impurities (e.g., dihydroquinoline byproducts from incomplete chlorination) .

- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (e.g., C: 64.12%, H: 5.98% for C₁₂H₁₂ClN) to validate molecular composition .

What strategies are effective in resolving contradictory biological activity data for this compound across different studies?

Advanced Question

Contradictions often arise from variations in assay conditions or compound stability. Methodological steps include:

- Standardized Bioassays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables. For example, inconsistencies in antimicrobial activity may stem from differences in bacterial strain susceptibility or nutrient media .

- Stability Testing : Evaluate compound degradation in solvents (e.g., DMSO vs. ethanol) using accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring .

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (ANOVA, regression) to identify outliers or confounding factors .

How does the substitution pattern at the 4-position of quinoline derivatives influence their reactivity and interaction with biological targets?

Advanced Question

The 4-chloro group in this compound enhances electrophilicity, facilitating nucleophilic substitution (e.g., with amines or thiols in protein targets) . Comparative SAR studies show:

- Electron-Withdrawing Effects : Chlorine increases the quinoline ring’s electron deficiency, improving binding to enzymes like cytochrome P450 via halogen bonding .

- Steric Effects : Bulkier 2-propyl groups may hinder interactions with hydrophobic pockets, reducing potency. Docking simulations (AutoDock Vina) can predict steric clashes .

- Biological Selectivity : Fluorine substitution at the 8-position (as in 4-Chloro-8-fluoroquinoline) alters membrane permeability, highlighting the need for substituent-specific optimization .

What advanced computational methods are recommended for predicting the physicochemical properties of this compound?

Advanced Question

Use in silico tools to predict:

- LogP and Solubility : Employ COSMO-RS or QSPR models to estimate partition coefficients (e.g., LogP ≈ 3.2) and aqueous solubility, critical for pharmacokinetic profiling .

- pKa Prediction : DFT calculations (Gaussian 09) can determine the ionization state at physiological pH, influencing bioavailability .

- Thermodynamic Stability : Molecular dynamics simulations (AMBER) assess conformational stability under varying temperatures, aiding in formulation design .

How can researchers validate the reproducibility of synthetic protocols for this compound across laboratories?

Advanced Question

Adopt collaborative validation frameworks:

- Interlaboratory Studies : Distribute standardized protocols (e.g., identical reagent grades, equipment calibration) to ≥3 labs and compare yields/purity via ANOVA .

- Robustness Testing : Vary critical parameters (e.g., reaction time ±10%, solvent volume ±5%) and quantify impacts using design-of-experiment (DoE) software (JMP, Minitab) .

- Open Data Sharing : Publish raw spectral data (NMR, IR) in repositories like PubChem or Zenodo for peer verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.